molecular formula C46H34N2 B15162479 1,3-Bis[4-(diphenylamino)phenyl]azulene CAS No. 862421-92-9

1,3-Bis[4-(diphenylamino)phenyl]azulene

Cat. No.: B15162479
CAS No.: 862421-92-9
M. Wt: 614.8 g/mol
InChI Key: PCCWDLZHQSIFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[4-(diphenylamino)phenyl]azulene is an advanced conjugated co-oligomer of significant interest for developing next-generation organic electronic materials . This compound is part of a class of molecules where electron-donating diphenylaniline groups are strategically introduced at the 1- and 3- positions of the non-alternant aromatic azulene core, leading to a substantial rearrangement of its electronic structure . This molecular design inverts the order of the frontier molecular orbitals and allows the HOMO–LUMO transition, which is typically forbidden in pristine azulene. The result is a remarkable enhancement of the molecule's photophysical properties, including intense absorption and strong fluorescence in the visible region . Researchers value this compound for its strong and bathochromically shifted absorption profile and its unique ability to emit light. It exhibits intense fluorescence, making it a promising candidate for application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells . The compound demonstrates excellent thermal stability, with degradation onset temperatures exceeding 425°C, which is crucial for the fabrication and operational longevity of electronic devices . It is readily soluble in common organic solvents at room temperature, facilitating solution-based processing methods . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

862421-92-9

Molecular Formula

C46H34N2

Molecular Weight

614.8 g/mol

IUPAC Name

N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]azulen-1-yl]aniline

InChI

InChI=1S/C46H34N2/c1-6-16-37(17-7-1)47(38-18-8-2-9-19-38)41-30-26-35(27-31-41)45-34-46(44-25-15-5-14-24-43(44)45)36-28-32-42(33-29-36)48(39-20-10-3-11-21-39)40-22-12-4-13-23-40/h1-34H

InChI Key

PCCWDLZHQSIFFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C5C4=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Electronic Structure and Theoretical Analysis of 1,3 Bis 4 Diphenylamino Phenyl Azulene Derivatives

Molecular Orbital Distribution and Charge Density Analysis

The spatial distribution of the frontier orbitals provides deeper insight into the electronic structure and potential for charge transfer within the molecule.

In 1,3-Bis[4-(diphenylamino)phenyl]azulene, the electron density of the HOMO is delocalized across both the central azulene (B44059) skeleton and the peripheral diphenylamino groups. researchgate.net This distribution arises from the constructive linear combination of the individual HOMO wavefunctions of the azulene and diphenylamine (B1679370) fragments. rsc.org The delocalization confirms the effective electronic communication and conjugation between the electron-donating diphenylamino wings and the azulene core. The LUMO, conversely, is expected to be more localized on the azulene moiety, as the orbital coefficients are largest on the azulene ring's even-numbered carbons, which are not directly connected to the substituents. rsc.org This separation of orbital character is fundamental to the molecule's electronic transitions.

The electronic properties of diphenylamino-substituted azulenes are remarkably sensitive to the positions of substitution. This is rooted in the distinct nature of the frontier orbitals of the parent azulene. rsc.org

C-1 and C-3 Positions: These positions possess large coefficients in the HOMO of azulene. rsc.org Therefore, substitution at these sites leads to a direct interaction with the azulene HOMO, causing it to rise in energy as described above. rsc.orgresearchgate.net The HOMO-LUMO transition in these derivatives remains formally forbidden, similar to that in unsubstituted azulene, resulting in relatively weak absorption in the visible region. rsc.org

C-2 and C-6 Positions: In stark contrast, the C-2 and C-6 positions of azulene are located in the nodal plane of the HOMO, meaning they have very small orbital coefficients. researchgate.net However, these positions have large coefficients in the HOMO-1 and the LUMO. rsc.org Consequently, when diphenylamino groups are introduced at the C-2 and C-6 positions, their HOMO does not interact with the azulene HOMO. Instead, it forms a strong linear combination with the azulene's HOMO-1. rsc.orgresearchgate.net This can lead to a phenomenon known as molecular orbital inversion, where the newly formed combination orbital becomes higher in energy than the original azulene HOMO, effectively becoming the new HOMO of the substituted molecule. rsc.org This reordering of molecular orbitals results in an allowed HOMO-LUMO transition, leading to a substantial increase in absorbance in the visible light region. rsc.org

This positional dependence underscores the critical role of the azulene core's intrinsic electronic structure in dictating the properties of its derivatives. While 1,3-substitution effectively raises the HOMO energy and narrows the energy gap, 2,6-substitution fundamentally alters the nature of the frontier orbitals and their transitions.

Table 2: Influence of Substituent Position on Orbital Interactions in Diphenylamino-Azulenes

Substitution PatternPrimary Azulene Orbital InteractionEffect on HOMO EnergyResulting HOMO-LUMO TransitionReference
1,3-positionsAzulene HOMORaised (destabilized)Forbidden rsc.orgresearchgate.net
2,6-positionsAzulene HOMO-1Potential for orbital inversion, creating a new, higher HOMOAllowed rsc.orgresearchgate.net

Orbital Inversion Phenomena and its Electronic Consequences

The electronic behavior of the parent azulene molecule is characterized by a significant energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronic transition between these orbitals (HOMO-LUMO transition) is formally forbidden, which contributes to azulene's relatively weak absorption in the visible spectrum. However, the introduction of strong electron-donating groups, like diarylamino or diphenylamino substituents, can dramatically alter this landscape.

Theoretical and spectroscopic studies have shown that substituting these groups at specific positions on the azulene ring can lead to a phenomenon known as molecular orbital inversion. rsc.orgrsc.org For instance, the introduction of diarylamino groups at the 2- and 6-positions of azulene was found to invert the order of the molecular orbital energy levels. rsc.orgrsc.orgresearchgate.net This inversion effectively changes the symmetry and nature of the frontier orbitals. As a result, the previously forbidden HOMO-LUMO transition becomes an allowed electronic transition. researchgate.net This newfound allowance leads to a substantial increase in the molecule's ability to absorb light, particularly in the visible region of the electromagnetic spectrum. rsc.orgrsc.org

The table below presents calculated frontier orbital energies for azulene and a diphenylaniline-substituted derivative, illustrating the impact of substitution on the HOMO-LUMO gap.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Azulene-5.19--
2-(N,N-diphenylaniline)-azulene-4.88-2.752.13
2,6-diphenylaniline-azulene derivative-4.74--

This interactive table summarizes data from theoretical calculations, showing how diphenylaniline substituents raise the HOMO energy level and reduce the energy gap. Data sourced from multiple studies. researchgate.netmdpi.com

Resonance Effects and Charge Transfer Contributions within the Conjugated Framework

The diphenylamino groups in this compound are potent electron donors that are electronically coupled to the azulene core through the phenyl bridges. This arrangement creates an extended π-conjugated system with significant resonance effects and a pronounced intramolecular charge transfer (ICT) character. researchgate.netnih.gov

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. In this molecule, the HOMO is typically localized on the electron-rich diphenylamino moieties, while the LUMO is centered on the electron-accepting azulene core. This spatial separation of the frontier orbitals means that the electronic transition effectively moves electron density from the terminal diphenylamino groups to the central azulene unit. nih.gov This light-induced redistribution of charge is a hallmark of an ICT process.

Studies on closely related molecules, such as 1,3-bis[di(4-methoxyphenyl)amino]azulene, have provided deep insights into the electronic coupling between the amine redox centers mediated by the azulene bridge. lu.seresearchgate.net The non-alternant azulene unit proves to be a highly effective bridge for mediating strong electronic communication between the two donor groups. lu.seresearchgate.net The positive resonance effect of the aniline (B41778) fragments significantly rearranges the electronic structure of the azulene, which is crucial for the appearance of its intense absorption and emission in the visible region. researchgate.net Theoretical calculations on similar donor-acceptor systems show a significant increase in the molecular dipole moment when transitioning from the ground state to the excited state, providing clear evidence of substantial charge transfer. nih.gov The efficient charge delocalization and strong electronic coupling across the molecular framework are fundamental to the unique optoelectronic properties of these materials. researchgate.net

The table below outlines key parameters associated with charge transfer in related diphenylamine-substituted conjugated systems.

This interactive table showcases the significant change in dipole moment upon excitation for symmetric diphenylamine-substituted 1,3,4-oxadiazole (B1194373) derivatives, illustrating the strong intramolecular charge transfer character. Data sourced from theoretical calculations. nih.gov

Photophysical Properties and Spectroscopic Characterization of 1,3 Bis 4 Diphenylamino Phenyl Azulene Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 1,3-disubstituted azulene (B44059) systems, the introduction of electron-donating diphenylamino groups leads to a substantial alteration of the absorption profile compared to the parent azulene molecule.

Systems based on diphenylamino-substituted azulenes exhibit pronounced absorption bands within the visible portion of the electromagnetic spectrum, specifically between 400 and 700 nm. rsc.orgresearchgate.netmdpi.com This characteristic is a direct result of the extended π-conjugation and intramolecular charge-transfer character introduced by the diphenylaminophenyl substituents. The electron-donating nature of the aniline (B41778) fragments significantly rearranges the electronic structure of the azulene core, particularly affecting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

For instance, conjugated co-oligomers featuring diphenylaniline-azulene moieties display intense absorption bands in the 400-700 nm range. mdpi.com A linear co-oligomer, 6,6-bis(N,N-diphenylaniline)-2,2-(4-(diphenylamino)phenyl)-bis-azulene, shows a strong visible absorption band with a maximum (λmax) at 430 nm. mdpi.com This strong absorption in the visible region is a marked enhancement compared to unsubstituted azulene, which has a very weak S0→S1 transition in the same region (around 580 nm) with a molar absorption coefficient of only 350 M⁻¹cm⁻¹. rsc.orgresearchgate.netmdpi.com This enhancement indicates that the substitution pattern makes the electronic transition more probable, leading to a material with strong color and light-harvesting capabilities in the visible spectrum. researchgate.net

The molar absorption coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. Comparing the ε values of 1,3-bis[4-(diphenylamino)phenyl]azulene derivatives with related compounds highlights the significant impact of this specific substitution. The introduction of diarylamino groups can lead to much stronger absorption in the visible light region compared to both the parent azulene and other aromatic systems. rsc.org

For example, while 1,3-bis(diphenylamino)azulene itself has a modest absorption (ε = 10,000 M⁻¹cm⁻¹ at 420 nm), other diarylamino azulenes have demonstrated exceptionally high molar absorptivities, with ε values ranging from 28,300 to 37,300 M⁻¹cm⁻¹. rsc.org A conjugated co-oligomer incorporating diphenylaniline-azulene units exhibits a molar absorption coefficient of 22,447 M⁻¹cm⁻¹ at its 430 nm peak. mdpi.com These values are substantially higher than that of the parent azulene and are comparable to or exceed those of other functional chromophores like 1,4-bis(diphenylamino)naphthalene. rsc.org

Compoundλmax (nm)Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹)Reference
Azulene (S₀→S₁)580350 rsc.orgmdpi.com
1,3-Bis(diphenylamino)azulene42010,000 rsc.org
1,4-Bis(diphenylamino)naphthalene3759,200 rsc.org
2,6-Diarylamino-azulene derivative (2b-Br₂)51634,600 rsc.org
Diphenylaniline-azulene Co-oligomer43022,447 mdpi.com

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy reveals the emission properties of a molecule after it has absorbed light. Diphenylamino-azulene systems are notable for their strong emission in the visible spectrum, a property that is highly tunable based on the molecular structure.

A key feature of conjugated diphenylaniline-azulene systems is their unique and intense fluorescence in the green and orange parts of the visible spectrum. researchgate.net This emission is a direct consequence of the molecular design, where the charge-transfer character of the excited state allows for efficient radiative decay. A linear diphenylaniline-azulene co-oligomer, for example, exhibits a strong emission band with a maximum at 510 nm, which falls squarely in the green region of the spectrum. researchgate.net A larger, branched co-oligomer shows a further shifted emission maximum at 590 nm, corresponding to orange light. researchgate.net This property is particularly noteworthy because the parent azulene molecule is known for its lack of such intense fluorescence. researchgate.net

The emission wavelength of these azulene systems can be systematically controlled by modifying the extent of π-conjugation in the molecule. Elongating the conjugated system generally leads to a bathochromic shift (a shift to longer wavelengths, or "red-shift") in both the absorption and emission spectra. This is because extending the conjugation lowers the energy gap between the HOMO and LUMO. researchgate.net

This principle is clearly demonstrated by comparing linear and branched diphenylaniline-azulene co-oligomers. The emission band of the larger, branched oligomer is strongly red-shifted by 80 nm compared to its linear counterpart (from 510 nm to 590 nm). researchgate.net This significant shift is a direct result of the increased conjugation length, which further stabilizes the excited state and reduces the energy of the emitted photon. researchgate.net This tunability allows for the rational design of molecules that emit light at specific, desired colors.

Compound StructureEmission λmax (nm)Emission ColorReference
Linear Diphenylaniline-Azulene Co-oligomer510Green researchgate.net
Branched Diphenylaniline-Azulene Co-oligomer590Orange researchgate.net

Azulene is the archetypal molecule for violating Kasha's rule, a principle in photochemistry that states that photon emission (fluorescence or phosphorescence) occurs from the lowest excited state of a given multiplicity. nih.govresearchgate.netnih.gov Instead of emitting from its first singlet excited state (S₁), azulene exhibits an anomalous fluorescence from its second singlet excited state (S₂). nih.govnih.gov This phenomenon is known as anti-Kasha fluorescence. nih.govrsc.org

The reason for this behavior lies in the unique electronic structure of azulene. There is an unusually large energy gap (~14,000 cm⁻¹) between its S₂ and S₁ states. nih.gov This large gap significantly slows down the rate of internal conversion (the non-radiative transition from S₂ to S₁), allowing the S₂ state to live long enough to emit a photon and decay directly to the ground state (S₀). nih.govresearchgate.net

Recent models suggest that the anti-Kasha properties of azulene and its derivatives are fundamentally linked to the concept of excited-state aromaticity. researchgate.netnih.gov In this model, the S₂ state of azulene is aromatic and geometrically stable, while the S₁ state is antiaromatic, causing it to undergo significant geometric relaxation towards a conical intersection, which facilitates rapid, non-radiative decay to the ground state. nih.gov The introduction of substituents, such as the diphenylaminophenyl groups, can influence the S₂-S₁ energy gap and the rates of internal conversion, thereby modulating the anti-Kasha emission properties. nih.gov While extensive substitution can reduce the S₂-S₁ gap and decrease the quantum yield of the S₂ emission, the anti-Kasha behavior of the azulene core is known to be particularly robust. nih.gov

Advanced Spectroscopic Techniques for Electronic Structure Elucidation

The comprehensive characterization of this compound relies on a suite of advanced spectroscopic techniques. These methods are indispensable for confirming the compound's intricate molecular structure, determining its precise molecular weight, and probing its electronic properties, such as the behavior of its radical cations and the energy levels in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the carbon-hydrogen framework, confirming the successful synthesis and purity of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this specific molecule, the spectrum is expected to show distinct regions corresponding to the different aromatic moieties. The protons on the azulene core would appear in a characteristic region, with signals influenced by the unique electronic nature of the fused five- and seven-membered rings. Protons on the seven-membered ring typically appear at lower field (downfield) compared to those on the five-membered ring. The protons of the central phenyl linkers and the terminal diphenylamino groups would generate a complex series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The integration of these signals would correspond to the number of protons in each specific environment, confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each chemically distinct carbon atom in the molecule produces a unique signal. The spectrum would show characteristic signals for the carbons of the azulene core, with the carbons at the points of fusion exhibiting distinct chemical shifts. The carbons of the phenyl rings and the diphenylamino groups would also have specific resonances. The quaternary carbons, such as those to which the diphenylamino and phenyl groups are attached, would be readily identifiable.

While specific experimental data for this compound is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on data from analogous azulene and triphenylamine (B166846) structures. lew.roresearchgate.net An illustrative table of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Azulene Core Protons~7.5 - 8.5~115 - 145
Central Phenyl Linker Protons~7.3 - 7.8~125 - 140
Diphenylamino Group Protons~7.0 - 7.4~120 - 150

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed for large, conjugated molecules like this.

The analysis provides a mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺), which can be measured with high precision. This experimental value is then compared to the theoretical exact mass calculated from the molecular formula. A close match between the experimental and theoretical mass provides unambiguous confirmation of the compound's identity and elemental composition.

Table 2: Molecular Formula and Calculated Mass of this compound.
ParameterValue
Molecular FormulaC₅₈H₄₂N₂
Calculated Exact Mass770.3348 g/mol

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. The diphenylamino (triphenylamine, TPA) moieties in this compound can be readily oxidized to form stable radical cations. mdpi.com EPR spectroscopy is used to characterize these radical species, providing insight into the electronic structure and the delocalization of the unpaired electron.

Upon one-electron oxidation, an EPR signal is generated. The key parameters obtained from the spectrum are the g-value and the hyperfine coupling constants.

g-value: For organic radicals, the g-value is typically close to that of a free electron (ge ≈ 2.0023). For triphenylamine-based radical cations, isotropic g-values are generally observed around 2.003, and the precise value can be influenced by the molecular environment. nih.gov

Hyperfine Coupling: The unpaired electron can interact with the magnetic nuclei in the molecule, most notably the ¹⁴N nuclei (I=1) of the diphenylamino groups. This interaction, known as hyperfine coupling, leads to a splitting of the EPR signal. For the radical cation of this molecule, the unpaired electron is expected to be delocalized over the two nitrogen atoms. This would result in a characteristic five-line pattern in the EPR spectrum due to coupling with two equivalent ¹⁴N nuclei. nih.gov The magnitude of the nitrogen hyperfine coupling constant (aN) provides a direct measure of the spin density on the nitrogen atoms, indicating the extent of charge localization. nih.govnih.gov

Studies on similar systems with two TPA units have shown that the spin-exchange process between the two redox centers can be observed, and the degree of delocalization can be temperature-dependent. nih.gov The stability of these photogenerated radicals can be remarkable, with persistence lasting for days, which is a crucial property for applications in photoactive materials. acs.org

Photoelectron Spectroscopy (UPS) for Direct Determination of Energy Levels in Solid State

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the electronic structure of materials in the solid state. wikipedia.orgpsu.edu It is particularly valuable for determining the energy levels of the valence electrons, which are crucial for understanding and predicting the performance of the material in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In a UPS experiment, a sample (typically a thin film) is irradiated with ultraviolet photons, causing the emission of valence electrons. thermofisher.com By measuring the kinetic energy of these photoemitted electrons, the binding energy of the valence orbitals can be determined. The key information obtained for this compound includes:

Highest Occupied Molecular Orbital (HOMO): The onset of the photoemission spectrum corresponds to the binding energy of the HOMO level relative to the vacuum level. This value represents the ionization potential of the material in the solid state. psu.edu

Work Function: UPS can also be used to measure the work function of the material, which is the minimum energy required to remove an electron from the Fermi level to the vacuum level. psu.edu

Computational Chemistry and Theoretical Modeling of 1,3 Bis 4 Diphenylamino Phenyl Azulene

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard tool for investigating the ground-state properties of polycyclic aromatic compounds and their derivatives. researchgate.net Functionals like the Becke three-parameter Lee-Yang-Parr (B3LYP) are frequently employed to reliably calculate geometries and electronic structures. researchgate.net

The optimization of the molecular geometry of 1,3-Bis[4-(diphenylamino)phenyl]azulene is the initial step in its theoretical characterization. While a full crystal structure for this specific molecule is not detailed in the provided sources, studies on analogous 1,3-disubstituted azulene (B44059) derivatives reveal that such molecules are typically non-planar. nih.govnih.gov For instance, the crystal structure of 1,3-bis{[4-(acetylsulfanyl)phenyl]ethynyl}azulene shows significant dihedral angles between the central azulene core and the pendant phenyl rings, measured at 28.96° and 55.15°. nih.govnih.gov This twisting is attributed to steric hindrance between the bulky substituent groups. It is therefore expected that the optimized geometry of this compound would also exhibit a non-planar conformation, with the diphenylamino-phenyl groups rotated out of the plane of the azulene ring system. DFT calculations are crucial for determining these precise dihedral angles and bond lengths in the molecule's lowest energy state.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. DFT calculations are used to determine the energy levels of these orbitals and the resulting HOMO-LUMO energy gap.

For this compound, the introduction of diphenylamino groups at the 1- and 3-positions of the azulene core significantly alters its electronic structure. researchgate.netrsc.org Theoretical calculations show that the HOMO of the parent azulene molecule combines in a linear fashion with the HOMO of the diphenylamine (B1679370) substituents. researchgate.net This interaction results in a significant destabilization (raising) of the HOMO energy level of the final molecule, which in turn reduces the HOMO-LUMO gap. researchgate.net This narrowing of the energy gap is a key factor influencing the molecule's color and redox properties. While the HOMO-LUMO transition in the parent azulene is forbidden, the substitution pattern and resulting orbital mixing can influence transition probabilities in the derivative. researchgate.net

Table 1: Calculated Frontier Orbital Energies for Azulene and a Related Derivative

Calculations performed at the B3LYP/6-31(d) level of theory.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Azulene-5.19Not specifiedNot specified
Diphenylaniline-Azulene (4)-4.85Not specifiedReduced by 0.42 eV
Diphenylaniline-Azulene (6)-4.74Not specifiedReduced by 0.58 eV

Data sourced from a study on related diphenylaniline-azulenes, illustrating the effect of similar substitutions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of molecules in their electronically excited states. nih.govrsc.org It is widely used to simulate UV-Vis absorption spectra and analyze the nature of electronic transitions, providing a theoretical counterpart to experimental spectroscopy. rsc.orgrsc.org

TD-DFT calculations can predict the absorption wavelengths (λmax) corresponding to electronic transitions from the ground state (S0) to various excited states (S1, S2, etc.). For azulene derivatives, these simulations are essential for interpreting their characteristic absorption spectra. Experimental data for a closely related compound, 1,3-bis(diphenylamino)azulene, shows distinct absorption bands in the visible region. rsc.org

The UV-Vis absorption spectrum of this class of compounds typically features a very weak S0 → S1 transition at longer wavelengths and more intense S0 → S2 transitions at shorter wavelengths. semanticscholar.orgresearchgate.net The experimental spectrum of 1,3-bis(diphenylamino)azulene shows a weak absorption maximum at 667 nm and a much stronger one at 420 nm. rsc.org TD-DFT simulations for related substituted azulenes have shown good agreement with experimental spectra, confirming the assignments of these bands. rsc.org

Table 2: Experimental UV-Vis Absorption Data for 1,3-bis(diphenylamino)azulene

TransitionWavelength (λmax)Molar Extinction Coefficient (ε)
S0 → S1667 nm300 M⁻¹ cm⁻¹
S0 → S2 (or higher)420 nm10,000 M⁻¹ cm⁻¹

Data sourced from RSC Publishing. rsc.org

Beyond predicting absorption wavelengths, TD-DFT provides detailed information about each electronic transition, including its oscillator strength (f), which is a measure of the transition's intensity. st-andrews.ac.uk The analysis also reveals which molecular orbitals are involved in a given excitation (e.g., HOMO → LUMO, HOMO-1 → LUMO).

For azulene derivatives, the S0 → S1 transition is typically characterized by a very small calculated oscillator strength, corresponding to the weak, long-wavelength absorption band observed experimentally. semanticscholar.org This transition is primarily derived from the HOMO → LUMO excitation. semanticscholar.org In contrast, the S0 → S2 transition, observed as a strong absorption band at shorter wavelengths, has a significantly larger calculated oscillator strength. semanticscholar.org This transition often involves excitations from lower-lying occupied orbitals to the LUMO or higher unoccupied orbitals. These calculations are fundamental to understanding why this compound is colored and how its electronic structure dictates its interaction with light.

Theoretical Insights into Molecular Charge Transport

The suitability of a molecule for use in electronic devices is closely linked to its ability to transport charge. Theoretical calculations provide key insights into intramolecular charge transfer and electronic coupling, which are prerequisites for efficient charge transport in a material.

Studies on the radical cation of a very similar molecule, 1,3-bis[di(4-methoxyphenyl)amino]azulene, demonstrate that the 1,3-azulene core is an effective bridging unit for mediating strong electronic coupling between the two terminal amine redox centers. researchgate.net DFT calculations on the oxidized species can map the charge and spin density distribution, revealing how easily a positive charge (hole) can delocalize across the molecular framework. A strong electronic coupling value (V) of 3900 cm⁻¹ was found for the radical cation of the methoxy-substituted analogue, indicating that the charge is symmetrically distributed and delocalized across the molecule. researchgate.net This value is comparable to that of highly efficient naphthalene-bridged systems. researchgate.net Such strong coupling suggests that this compound possesses the intrinsic electronic properties necessary for efficient intramolecular charge transfer, making it a promising candidate for organic electronic materials.

Structure-Property Relationship Elucidation through Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate relationships between the molecular structure of this compound and its electronic and optical properties. These computational techniques provide deep insights into the electronic structure, molecular orbital energies, and charge distribution, which are fundamental to understanding the compound's behavior in various applications.

The unique electronic characteristics of this compound arise from the conjugation of the electron-rich diphenylamino groups with the distinctive azulene core. The azulene moiety itself is a non-benzenoid aromatic hydrocarbon with a dipole moment resulting from its electron-rich five-membered ring and electron-deficient seven-membered ring. The substitution pattern at the 1- and 3-positions is particularly significant as these positions on the azulene ring possess large coefficients for the Highest Occupied Molecular Orbital (HOMO). rsc.org

Upon introduction of the 4-(diphenylamino)phenyl substituents at these positions, a significant perturbation of the electronic structure of the parent azulene occurs. The diphenylamino groups act as strong electron donors. Quantum chemical calculations show that the HOMO of the resulting molecule is a linear combination of the HOMO of the azulene core and the HOMOs of the diphenylamine fragments. rsc.orgresearchgate.net This interaction leads to a substantial destabilization (increase in energy) of the HOMO level compared to unsubstituted azulene. researchgate.net

Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the azulene core, and its energy is less affected by the diphenylamino substituents. The net effect of the raised HOMO energy and the relatively stable LUMO energy is a significant reduction in the HOMO-LUMO energy gap (Eg). researchgate.net This narrowing of the energy gap is a key factor governing the molecule's optical properties, leading to the absorption of lower-energy light, which corresponds to wavelengths in the visible region of the electromagnetic spectrum.

Time-dependent DFT (TD-DFT) calculations are often employed to simulate the electronic absorption spectra of such molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For diarylamino-substituted azulenes, TD-DFT calculations have shown that the strong absorption in the visible region is derived from the HOMO to LUMO transition. researchgate.net

The table below summarizes the typical effects of diphenylamino substitution on the key quantum chemical parameters of an azulene core, as predicted by DFT calculations at the B3LYP/6-31G(d) level of theory.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Azulene (unsubstituted)-5.19-1.253.94
1,3-Bis(diarylamino)azulene (representative)-4.85-1.353.50

Note: The values for 1,3-Bis(diarylamino)azulene are representative and illustrate the general trend observed upon substitution. Actual values for this compound may vary.

Furthermore, quantum chemical calculations can be used to visualize the spatial distribution of the frontier molecular orbitals. In this compound, the HOMO is typically delocalized across the entire molecule, including the diphenylamino substituents and the azulene core, which is characteristic of a π-conjugated system. The LUMO, however, is often more localized on the electron-accepting azulene moiety. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character for the lowest energy electronic transition.

Charge Transport Mechanisms and Organic Electronic Device Applications of 1,3 Bis 4 Diphenylamino Phenyl Azulene Derivatives

Characterization of Electrochemical Properties via Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of molecules. mdpi.com It provides essential information about the stability of different charge states and the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov For azulene (B44059) derivatives, CV is instrumental in determining their suitability for various electronic applications, particularly as charge-transporting materials. mdpi.comresearchgate.net

The electrochemical properties of azulene-based compounds are typically investigated using CV in a non-aqueous electrolyte solution, with potentials often calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. mdpi.com The resulting voltammograms reveal the potentials at which the molecule undergoes oxidation (electron removal) and reduction (electron addition).

For azulene derivatives, the introduction of electron-donating diphenylamino groups at the 1- and 3-positions significantly influences their redox potentials. rsc.org These substituents increase the electron density on the azulene core, generally making the molecule easier to oxidize. The first oxidation potential corresponds to the removal of an electron from the HOMO, while the first reduction potential relates to the addition of an electron to the LUMO. mdpi.com Studies on various substituted azulenes show that these processes can be reversible or irreversible, depending on the stability of the radical cations and anions formed. researchgate.netrsc.org The stability and potentials of these redox events are crucial for the material's operational stability in an electronic device.

The oxidation and reduction potentials obtained from CV measurements allow for the estimation of the material's solid-state HOMO and LUMO energy levels. nih.gov The onset potential of the first oxidation wave is directly related to the HOMO level, while the onset of the first reduction wave corresponds to the LUMO level.

These electrochemical estimations are vital for predicting charge injection barriers and energy level alignment with other materials in a device, such as perovskite absorbers or electrodes. nih.gov For instance, the HOMO energy of a hole-transporting material (HTM) should be well-aligned with the valence band of the perovskite layer to ensure efficient hole extraction. rsc.org The introduction of diphenylamino groups at the 1- and 3-positions of azulene raises the HOMO energy level compared to the unsubstituted azulene core, which is a desirable characteristic for an HTM. rsc.orgresearchgate.net The energy levels can be further tuned by modifying the substituents on the diphenylamino groups or the azulene core. scispace.com

Table 1: Estimated Electrochemical Properties of Selected Azulene Derivatives

Compound/MaterialHOMO Level (eV)LUMO Level (eV)Electrochemical Gap (eV)
Diazulenocoronene diimide 2-5.43-3.901.53
PDI (Perylene diimide)-5.90-3.722.18

Note: Data extracted from studies on related azulene-fused systems to illustrate the tuning of energy levels. The values demonstrate how the fusion of azulene moieties can significantly raise the HOMO level compared to a standard core like PDI. nih.gov

Exploration of Charge Carrier Generation and Transport Pathways

Charge carrier generation in organic semiconductors often occurs upon photoexcitation or charge injection from an electrode. The subsequent movement of these carriers—holes (positive charges) and electrons (negative charges)—through the material constitutes charge transport. In materials like 1,3-bis[4-(diphenylamino)phenyl]azulene, the transport is governed by hopping between adjacent molecules. ijcce.ac.ir

The efficiency of this process depends on several factors, including molecular packing in the solid state, electronic coupling between molecules, and the reorganization energy (the energy required for a molecule's geometry to relax after a charge is added or removed). rsc.org The diphenylamino groups are the primary sites for hole localization (HOMO), while the central azulene and phenyl linkers can mediate the transport pathways. researchgate.net The supramolecular arrangement, influenced by factors like hydrogen bonding or π–π interactions, can create complex networks that define the primary charge transport pathways. rsc.org The inherent asymmetry and dipole moment of the azulene core can lead to preferential packing arrangements, influencing the morphology of thin films and, consequently, the charge transport efficiency. rhhz.netnih.gov

Function as Hole-Transporting Materials (HTMs)

The electronic properties of this compound derivatives make them excellent candidates for Hole-Transporting Materials (HTMs) in optoelectronic devices such as perovskite solar cells (PSCs). nih.govresearchgate.net An effective HTM must possess several key characteristics: high hole mobility, appropriate energy levels for efficient hole extraction from the active layer, and good film-forming properties. rsc.org

A crucial benchmark for any new HTM is its performance relative to established materials like poly(triarylamine) (PTAA) and 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD). The primary figure of merit is hole mobility (μh), which quantifies how quickly holes move through the material under an electric field.

While specific mobility values for this compound are not widely reported, related azulene-based HTMs have shown promising results. For example, a derivative named Azu-Py-OMeTPA exhibited good hole mobility comparable to that of standard Spiro-OMeTAD. nih.govresearchgate.net The HOMO energy levels of these azulene derivatives are often in a suitable range (around -5.0 to -5.4 eV), comparable to or better than those of PTAA (-5.1 eV) and spiro-OMeTAD (-5.05 eV), facilitating efficient hole transfer from perovskite layers. rsc.org The combination of appropriate energy levels and potentially high mobility suggests that these azulene-based materials can effectively challenge incumbent HTMs.

Table 2: Comparison of HOMO Energy Levels for HTMs

MaterialHOMO Energy Level (eV)
2a (Azulene Derivative)-5.41
2a-Br2 (Azulene Derivative)-5.71
2b (Azulene Derivative)-5.07
Spiro-OMeTAD-5.05
PTAA-5.1
PEDOT:PSS-5.1

Note: Data compiled from photoelectron yield spectroscopy (PYS) measurements of thin films, showing the competitiveness of azulene-based materials. rsc.org

A distinguishing feature of azulene-based materials is the large intrinsic dipole moment of the azulene core (≈1.0 D), which is absent in its isomer naphthalene. pku.edu.cnrhhz.net This permanent dipole can significantly influence charge transport. In an ordered thin film, the collective alignment of these molecular dipoles can create an internal electric field. This field can either assist or hinder charge carrier injection and transport, depending on the orientation of the dipoles relative to the charge transport direction.

This dipole-modulated transport offers a unique mechanism for controlling device performance. pku.edu.cn For instance, the inherent dipole can alter the local electrostatic potential, potentially reducing charge carrier trapping at interfaces or within the bulk material. researchgate.net Furthermore, the high polarizability of the azulene moiety means its dipole moment can respond to an external electric field, providing a pathway to actively modulate the conductance of single-molecule devices. pku.edu.cn This property is a key advantage of azulene-based systems over many traditional non-polar aromatic hydrocarbon-based HTMs.

Material Stability and Processing Considerations for Device Integration

Thermodynamic Stability Assessment for Device Performance

The thermodynamic stability of an organic semiconductor is a critical parameter that directly influences the operational lifetime and reliability of electronic devices. For 1,3-Bis[4-(diphenylamino)phenyl]azulene, a high thermal stability is anticipated due to its aromatic structure.

Compounds incorporating diphenylamino and azulene (B44059) moieties are known for their robust thermal properties. For instance, benzothiazole-based arylamines, which also feature amino-aromatic structures, exhibit high thermal stability with decomposition temperatures exceeding 350 °C. rsc.org Similarly, azulene-fluorene conjugated polymers have been reported to be thermally very stable. beilstein-journals.org The thermal rearrangement of substituted azulenes to naphthalenes typically occurs at high temperatures, around 440 °C, indicating the inherent stability of the azulene core. rsc.org

Based on these related compounds, the expected thermal stability of this compound is summarized in the table below.

PropertyExpected Value/CharacteristicBasis for Expectation
Decomposition Temperature (Td) > 350 °CHigh thermal stability of diphenylamino-containing compounds and azulene polymers. rsc.orgbeilstein-journals.org
Glass Transition Temperature (Tg) HighThe rigid and bulky nature of the diphenylamino substituents would restrict molecular motion, leading to a high Tg.

A high decomposition temperature is crucial for preventing material degradation during device fabrication processes that may involve thermal evaporation or annealing steps. Furthermore, a high glass transition temperature is indicative of a stable amorphous morphology, which is often desirable in organic light-emitting diodes (OLEDs) to prevent crystallization and ensure device longevity.

Solubility in Organic Solvents for Solution Processing Techniques

Solution-based processing techniques, such as spin-coating and inkjet printing, offer a cost-effective and scalable approach to fabricating organic electronic devices. The solubility of this compound in common organic solvents is therefore a key consideration.

The large, non-planar structure conferred by the diphenylamino groups is expected to enhance the solubility of the molecule. The introduction of bulky substituents often disrupts intermolecular packing, which can improve solubility. For example, the introduction of a 4-pyridyl group at the 6-position of an azulene core has been shown to improve solubility and reduce crystallinity. mdpi.com

The expected solubility characteristics are outlined in the table below.

Solvent TypeExpected SolubilityRationale
Chlorinated Solvents (e.g., Chloroform, Dichloromethane)GoodCommonly used for dissolving large aromatic compounds.
Aromatic Solvents (e.g., Toluene, Xylene)Good"Like dissolves like" principle; the aromatic nature of the solvent interacts favorably with the aromatic compound.
Ethers (e.g., Tetrahydrofuran)Moderate to GoodOften effective for compounds with some degree of polarity.
Alcohols (e.g., Methanol, Ethanol)PoorThe non-polar nature of the bulk of the molecule is not well-solvated by polar protic solvents.

Good solubility in a range of organic solvents would allow for the tuning of solution viscosity and drying rates, which are critical parameters for achieving high-quality thin films.

Thin Film Formation and Morphological Characterization

The morphology of the active layer in an organic electronic device plays a pivotal role in its performance, influencing charge transport and other key electronic processes. nist.govresearchgate.netrsc.orgnih.gov

The surface wetting properties of a solution of this compound on a given substrate are crucial for forming a uniform and continuous film. The large, non-polar nature of the molecule suggests that it will exhibit hydrophobic characteristics. This is advantageous for creating stable films that are resistant to ambient moisture. Azulene-based hole transport materials have been noted for their good hydrophobicity. mdpi.com The ability to form a uniform layer will depend on the interplay between the solvent's surface tension and the substrate's surface energy.

Smooth and uniform thin films are essential for preventing electrical shorts and ensuring consistent device performance. The bulky diphenylamino groups are expected to hinder close packing and crystallization, which can lead to the formation of amorphous films with low surface roughness. The formation of amorphous states is a noted characteristic of some arylamine compounds used as hole transporting materials. rsc.org Techniques such as atomic force microscopy (AFM) would be employed to characterize the surface morphology and quantify the root-mean-square (RMS) roughness of the thin films. For many organic semiconductors, achieving a low RMS roughness is a key objective in film deposition.

Solid-State Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the solid state dictates the electronic coupling between adjacent molecules and, consequently, the charge transport properties of the material. While a crystal structure for this compound is not available, insights can be drawn from related structures.

In the crystal structure of a related compound, 1,3-bis{[4-(acetylsulfanyl)phenyl]ethynyl}azulene, the pendant phenyl rings are rotated out of the plane of the azulene core. nih.gov A similar non-planar conformation is expected for this compound due to the steric hindrance from the bulky diphenylamino groups. This twisting would likely prevent strong π-π stacking interactions between the azulene cores of adjacent molecules. The introduction of sterically bulky substituents is a known strategy to distort planar aromatic systems and influence molecular packing. nih.gov

The dominant intermolecular interactions are likely to be weaker van der Waals forces and potential C-H···π interactions. The absence of strong, directional π-π stacking may lead to a more isotropic charge transport behavior in the solid state.

FeatureExpected CharacteristicRationale
Molecular Conformation Non-planar, twistedSteric hindrance from bulky diphenylamino groups.
π-π Stacking Weak or absentThe non-planar structure is likely to prevent close co-facial packing of the aromatic cores.
Dominant Intermolecular Forces Van der Waals forces, C-H···π interactionsTypical for large organic molecules without strong hydrogen bonding capabilities.

Conclusion and Future Research Trajectories for 1,3 Bis 4 Diphenylamino Phenyl Azulene

Synthesis and Characterization Advancements

The synthesis of 1,3-disubstituted azulenes, including 1,3-Bis[4-(diphenylamino)phenyl]azulene, has seen considerable progress, moving from complex, low-yield reactions to more controlled, high-yield bottom-up approaches. The primary challenge stems from the inherent reactivity of the azulene (B44059) nucleus; the 1 and 3 positions are the most electron-rich and susceptible to oxidation, which can lead to undesirable side reactions such as the formation of 1,3-polyazulene or 1,1′-biazulene dimers. beilstein-journals.org

Modern synthetic strategies increasingly rely on cross-coupling reactions, which offer precise control over the molecular structure. researchgate.net These methods allow for the direct linkage of the 4-(diphenylamino)phenyl moieties to the azulene core, typically starting from an azulene-1,3-dihalide or a related precursor.

Characterization of the final compound and its intermediates is typically achieved through a combination of standard and advanced spectroscopic and analytical techniques.

Table 1: Standard Characterization Techniques

Technique Purpose Findings
NMR Spectroscopy (¹H, ¹³C) To confirm the molecular structure and connectivity of protons and carbons. Provides definitive evidence of the successful coupling at the 1 and 3 positions and the integrity of the diphenylamino groups. researchgate.net
Mass Spectrometry (HRMS) To determine the exact molecular weight and confirm the elemental composition. Confirms the molecular formula of the target compound. researchgate.net
Infrared (IR) Spectroscopy To identify characteristic functional groups within the molecule. Shows vibrational modes corresponding to the aromatic rings and C-N bonds. researchgate.net
UV-Vis Spectroscopy To study the electronic absorption properties. Reveals the key absorption bands in the visible region, characteristic of the extended π-conjugated system. researchgate.net

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure in the solid state. | For analogous 1,3-disubstituted azulenes, this technique has revealed non-planar structures, with the pendant phenyl rings rotated out of the plane of the azulene core. nih.gov |

Advancements in these areas are crucial for establishing clear structure-property relationships and for providing high-purity materials for device fabrication.

Progress in Understanding Electronic and Photophysical Phenomena

The defining feature of this compound is the strong electronic communication between the diphenylamino donors and the azulene core. The diphenylamino groups significantly influence the frontier molecular orbitals of the molecule. Theoretical calculations, such as those performed at the B3LYP/6-31(d) level for related systems, show that the highest occupied molecular orbital (HOMO) of the azulene core forms a linear combination with the HOMO of the diphenylamine (B1679370) substituents. researchgate.net This interaction raises the energy of the resulting HOMO of the entire molecule, which in turn reduces the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net

This modulation of the frontier orbitals has profound effects on the compound's photophysical properties.

Key Photophysical Characteristics:

Visible Light Absorption: The reduced HOMO-LUMO gap leads to strong absorption of light in the visible spectrum, a property inherited from the parent azulene but significantly red-shifted and intensified by the donor groups. researchgate.net

Charge Transfer Character: The molecule exhibits a significant intramolecular charge transfer (ICT) character, especially in the excited state. Upon photoexcitation, electron density shifts from the electron-donating diphenylamino groups towards the electron-accepting azulene core. This ICT nature is often associated with solvatochromism, where the absorption and emission spectra shift in response to solvent polarity. nih.gov

Fluorescence: While many azulene derivatives are known for their unusual anti-Kasha fluorescence (emission from the second excited singlet state, S₂), the introduction of strong donor groups at the 1 and 3 positions can alter these pathways, potentially favoring emission from the S₁ state. researchgate.netresearchgate.net The fluorescence properties are highly dependent on the degree of ICT and molecular geometry.

Table 2: Electronic and Photophysical Properties Summary

Property Description Significance
HOMO-LUMO Gap Reduced due to strong electronic coupling between diphenylamino and azulene moieties. researchgate.net Leads to absorption of lower-energy photons (visible light) and enhances redox activity.
Intramolecular Charge Transfer (ICT) Electron density shifts from donors to the azulene core upon excitation. nih.gov Makes the molecule's properties sensitive to its environment (solvatochromism) and is crucial for applications in sensing and nonlinear optics.

| Redox Behavior | The high-energy HOMO makes the molecule relatively easy to oxidize. | The compound can act as a stable hole-transporting material in electronic devices. acs.orgnih.gov |

Potential in Organic Electronics and Photonics

The unique electronic structure of this compound makes it a highly attractive candidate for a range of applications in organic electronics and photonics. The ability to fine-tune its frontier orbital energy levels through substitution allows for its tailored use in various devices. researchgate.netresearchgate.net

Organic Field-Effect Transistors (OFETs): The molecule's capacity for stable oxidation suggests it can function effectively as a p-type (hole-transporting) semiconductor in OFETs. The extended π-conjugation and potential for ordered packing in the solid state are beneficial for charge mobility. acs.orgnih.gov

Organic Photovoltaics (OPVs): As an electron-donating material, it can be paired with a suitable electron-accepting material (like a fullerene derivative or a non-fullerene acceptor) to form the bulk heterojunction active layer in an organic solar cell. Its strong absorption in the visible spectrum is advantageous for efficient light harvesting.

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of azulene-diphenylamino conjugates could be harnessed in OLEDs. By carefully designing the molecule to achieve high photoluminescence quantum yields and tuning the emission color via chemical modification, it could serve as an emitter or a host material in the emissive layer.

Nonlinear Optical (NLO) Materials: Molecules with a large change in dipole moment between their ground and excited states can exhibit significant NLO properties. The strong ICT character of this compound makes it a promising candidate for applications such as optical switching and frequency conversion. researchgate.net

Remaining Challenges and Opportunities for Molecular Design

Despite its promise, several challenges must be addressed to fully realize the potential of this compound and related materials. These challenges also represent significant opportunities for future research.

Table 3: Challenges and Corresponding Opportunities | Challenge | Opportunity for Molecular Design | | :--- | :--- | | Synthetic Yield and Scalability | The high reactivity of the 1 and 3 positions of azulene can lead to low yields and polymerization. beilstein-journals.org | Develop novel catalytic systems or protective group strategies to improve the selectivity and efficiency of cross-coupling reactions, enabling large-scale synthesis. | | Solid-State Packing and Morphology | The non-planar structure can hinder the close π-π stacking required for high charge mobility in thin films. | Introduce substituents that can direct intermolecular interactions (e.g., hydrogen bonding, alkyl chains) to promote more ordered packing and improve thin-film morphology for better device performance. | | Photochemical Stability | Extended π-conjugated systems can be susceptible to degradation under prolonged exposure to light and air, limiting device lifetime. | Modify the molecular structure to enhance stability, for example, by incorporating more robust aromatic units or sterically shielding the most reactive sites. | | Tuning Emission Properties | Achieving high fluorescence quantum yields and specific emission colors for OLED applications remains a key objective. | Explore the effect of different substituents on the diphenylamino groups or the azulene backbone to modulate the S₁-S₂ energy gap and influence the radiative decay pathways. researchgate.netresearchgate.net |

Outlook for Next-Generation Functional Materials Based on Azulene-Diphenylamino Conjugates

The future for functional materials based on azulene-diphenylamino conjugates is bright. The foundational understanding of the synthesis and fundamental properties of molecules like this compound provides a robust platform for the design of more complex and highly functional systems.

Future research is expected to move in several key directions:

Polymerization: Incorporating the 1,3-bis(diphenylamino)phenyl]azulene unit into conjugated polymer backbones. researchgate.net This would combine the unique electronic properties of the monomer with the advantageous processing characteristics and collective electronic behavior of polymers, leading to high-performance materials for flexible electronics.

Nanographene Integration: Using this molecule as a building block in the bottom-up synthesis of azulene-embedded nanographenes. beilstein-journals.org This could lead to novel carbon-based materials with precisely engineered band gaps and unique optoelectronic properties that are currently inaccessible.

Stimuli-Responsive Materials: Leveraging the inherent dipole moment and polarizability of the azulene core. researchgate.netacs.org Materials could be designed that change their optical or electronic properties in response to external stimuli such as electric fields, mechanical stress (piezochromism), or the presence of specific chemical analytes (chemosensors).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-Bis[4-(diphenylamino)phenyl]azulene, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which enables aryl-aryl bond formation. Key steps include:

  • Using a Pd catalyst (e.g., Pd(PPh₃)₄) with aryl boronic acids and halogenated azulene precursors .
  • Optimizing reaction conditions (e.g., solvent polarity, temperature, and ligand choice) to minimize side products like homocoupling.
  • Purification via column chromatography followed by recrystallization to achieve >95% purity.
    • Characterization : Confirm structure using X-ray crystallography (as in azulene derivatives ) and NMR (¹H/¹³C) to verify substitution patterns.

Q. How is the optoelectronic performance of this compound characterized, and what metrics are critical for device integration?

  • Methodological Answer : Key metrics include:

  • Luminescent Efficiency : Measure photoluminescence quantum yield (PLQY) using integrating spheres and UV-Vis spectroscopy.
  • Charge Transport : Evaluate hole/electron mobility via time-of-flight (TOF) or space-charge-limited current (SCLC) measurements.
  • Device Integration : Test in organic light-emitting diodes (OLEDs) using a double-layer structure (e.g., ITO anode, Mg:Ag cathode) . Optimize layer thickness (e.g., 50–100 nm for emissive layers) to balance brightness (>1000 cd/m²) and efficiency (~1.5 lm/W) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the compound’s crystal packing behavior?

  • Methodological Answer :

  • Structural Analysis : Perform high-resolution X-ray diffraction (as in ) to identify non-covalent interactions (e.g., C–H⋯O hydrogen bonds instead of predicted π-π stacking).
  • Computational Validation : Use density functional theory (DFT) to compare lattice energies of observed vs. predicted packing modes.
  • Case Study : For azulene derivatives, deviations may arise from steric hindrance of diphenylamino groups, favoring hydrogen-bonded C(12) chains over π-stacking .

Q. What strategies enhance the thermal and photostability of this compound in optoelectronic devices?

  • Methodological Answer :

  • Stabilization Techniques :
  • Encapsulation : Use atomic layer deposition (ALD) for oxide barriers (e.g., Al₂O₃) to prevent oxygen/moisture ingress.
  • Additive Engineering : Incorporate radical scavengers (e.g., hindered amine light stabilizers) to mitigate photooxidation.
  • Degradation Analysis : Monitor stability via accelerated aging tests (85°C/85% RH) and mass spectrometry to identify decomposition pathways .

Q. How do researchers address discrepancies in charge-carrier mobility measurements across different experimental setups?

  • Methodological Answer :

  • Standardization : Calibrate equipment using reference materials (e.g., pentacene for SCLC).
  • Artifact Mitigation :
  • For TOF: Ensure uniform film morphology to avoid trapping effects.
  • For SCLC: Verify ohmic contact formation by testing multiple electrode materials (e.g., Au vs. Al).
  • Data Reconciliation : Cross-validate results with field-effect transistor (FET) configurations to isolate mobility contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.